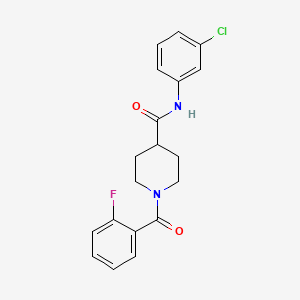
N-(3-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
説明
N-(3-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as ABT-594, is a potent and selective agonist of the nicotinic acetylcholine receptor. It is a synthetic compound that has been extensively studied for its potential use as an analgesic drug. ABT-594 has shown promising results in preclinical studies, and it is currently being investigated for its therapeutic potential in the treatment of chronic pain.
作用機序
N-(3-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide acts as an agonist of the nicotinic acetylcholine receptor, which is a receptor that is involved in the transmission of pain signals in the nervous system. By activating this receptor, this compound can reduce the transmission of pain signals, leading to a reduction in pain. This compound has also been shown to have an effect on other receptors in the nervous system, including the serotonin and dopamine receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters involved in the transmission of pain signals, including substance P and glutamate. This compound has also been shown to increase the release of endogenous opioids, which are natural painkillers produced by the body. These effects contribute to the analgesic properties of this compound.
実験室実験の利点と制限
N-(3-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the nicotinic acetylcholine receptor, which allows for precise control over its effects. This compound has also been shown to have a lower potential for abuse and addiction compared to other analgesic drugs, which makes it a safer option for use in lab experiments. However, the complex synthesis of this compound and its high cost may limit its use in some lab settings.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. One area of research is the development of new formulations of this compound that can be used for the treatment of chronic pain. Another area of research is the investigation of the potential use of this compound for the treatment of other conditions, such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on the nervous system.
科学的研究の応用
N-(3-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential use as an analgesic drug. It has shown promising results in preclinical studies, with studies demonstrating that it is effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and acute pain. This compound has also been shown to have a lower potential for abuse and addiction compared to other analgesic drugs, making it an attractive candidate for the treatment of chronic pain.
特性
IUPAC Name |
N-(3-chlorophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-14-4-3-5-15(12-14)22-18(24)13-8-10-23(11-9-13)19(25)16-6-1-2-7-17(16)21/h1-7,12-13H,8-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUANNHDLLFCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


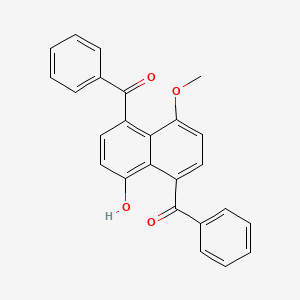
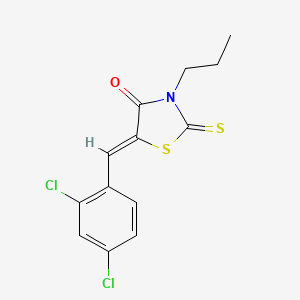
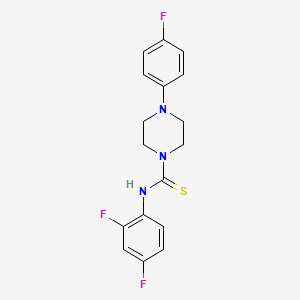
![2-chloro-N-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4731716.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-N'-(4-bromo-2-chlorophenyl)urea](/img/structure/B4731719.png)
![5-(4-methoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4731724.png)
![N-(2,5-difluorophenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4731731.png)
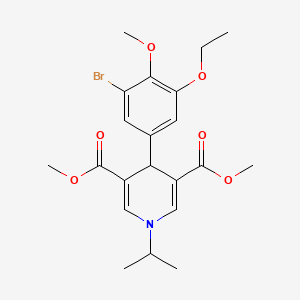
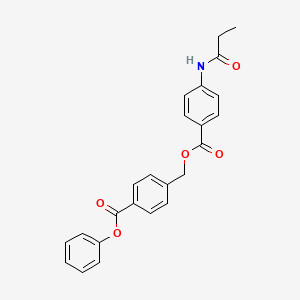
![N-[({2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4731748.png)
![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4731764.png)
![2-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4731765.png)
![benzyl [4-(butylthio)phenyl]carbamate](/img/structure/B4731776.png)
![ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4731780.png)
